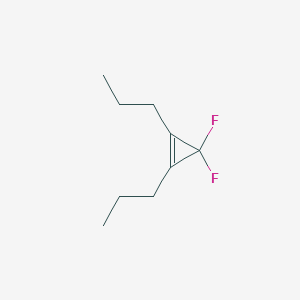
3,3-Difluoro-1,2-dipropylcyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1,2-dipropylcyclopropene is a chemical compound with the molecular formula C9H14F2 and a molecular weight of 160.2 g/mol. This compound is characterized by the presence of a cyclopropene ring substituted with two fluorine atoms and two propyl groups. It is primarily used in research settings and is not intended for therapeutic or veterinary use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1,2-dipropylcyclopropene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 3,3-difluoro-1-iodocyclopropenes as intermediates . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical laboratories equipped to handle the specific requirements of cyclopropene synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-1,2-dipropylcyclopropene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can result in the formation of various substituted cyclopropenes .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-1,2-dipropylcyclopropene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It is utilized in biochemical studies to understand the interactions of fluorinated compounds with biological systems.
Medicine: Research involving this compound can provide insights into the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the development of new materials and in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-1,2-dipropylcyclopropene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound can influence its reactivity and interactions with other molecules. The cyclopropene ring structure also plays a crucial role in its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropene, 3,3-difluoro-1-cyclopropen-1-yl: This compound shares a similar cyclopropene ring structure with fluorine substitutions.
Cyclopropene, 3,3-difluoro-1-iodocyclopropenes: These compounds are used as intermediates in the synthesis of 3,3-Difluoro-1,2-dipropylcyclopropene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two propyl groups and two fluorine atoms on the cyclopropene ring differentiates it from other similar compounds and influences its behavior in various chemical reactions.
Eigenschaften
CAS-Nummer |
138101-04-9 |
|---|---|
Molekularformel |
C9H14F2 |
Molekulargewicht |
160.2 g/mol |
IUPAC-Name |
3,3-difluoro-1,2-dipropylcyclopropene |
InChI |
InChI=1S/C9H14F2/c1-3-5-7-8(6-4-2)9(7,10)11/h3-6H2,1-2H3 |
InChI-Schlüssel |
MCINGOOANHKJJC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C1(F)F)CCC |
Kanonische SMILES |
CCCC1=C(C1(F)F)CCC |
Synonyme |
Cyclopropene, 3,3-difluoro-1,2-dipropyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















